Fluorodeoxyglucose F18

Beschreibung

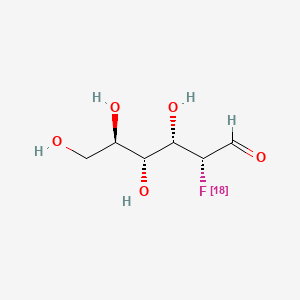

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6+/m1/s1/i7-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXUVYAZINUVJD-AHXZWLDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)[18F])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894178 | |

| Record name | Fludeoxyglucose F18 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105851-17-0 | |

| Record name | 2-Deoxy-2-(fluoro-18F)-α-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105851-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fludeoxyglucose F 18 [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105851170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fludeoxyglucose F18 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-D-FLUDEOXYGLUCOPYRANOSE F-18 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBT3GBX27W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Fluorodeoxyglucose F18 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorodeoxyglucose F18 (FDG) Positron Emission Tomography (PET) is a cornerstone of modern clinical oncology, providing a non-invasive window into the metabolic activity of tumors. The avidity of cancer cells for glucose, a phenomenon first described by Otto Warburg, forms the biochemical basis for this powerful imaging modality.[1] This guide delves into the core mechanisms governing the uptake and retention of FDG in cancer cells, offering a detailed exploration of the underlying molecular pathways, quantitative kinetics, and the experimental protocols used to elucidate these processes.

The Biochemical Basis of FDG Uptake and Trapping: The "Metabolic Trap"

FDG, a glucose analog, is actively transported into cells through the same facilitative glucose transporters (GLUTs) that mediate glucose uptake.[2][3] Once inside the cell, FDG is phosphorylated by the enzyme hexokinase to FDG-6-phosphate.[3][4] Unlike glucose-6-phosphate, which is a substrate for further glycolysis, FDG-6-phosphate cannot be effectively metabolized by downstream glycolytic enzymes due to the substitution of the hydroxyl group at the C2 position with fluorine-18.[5][6] Furthermore, in most cancer cells, the activity of glucose-6-phosphatase, the enzyme that would dephosphorylate FDG-6-phosphate, is significantly low.[7][8] This effective "metabolic trapping" of FDG-6-phosphate within the cancer cell is the fundamental principle that allows for its detection and quantification by PET imaging.[6][8]

The rate of FDG accumulation in a tumor is primarily determined by three key factors:

-

The expression and activity of glucose transporters on the cell surface.[9]

-

The intracellular activity of glucose-6-phosphatase.[9]

Key Molecular Players in FDG Uptake

Glucose Transporters (GLUTs)

Cancer cells frequently overexpress glucose transporters to meet their heightened metabolic demands.[10] The GLUT family consists of several isoforms, with GLUT1 and GLUT3 being the most significantly implicated in FDG uptake in a wide range of cancers.[2][11] Their high affinity for glucose ensures efficient transport even at physiological concentrations.

Hexokinases (HK)

Hexokinases are the enzymes responsible for the first committed step of glycolysis, the phosphorylation of glucose.[10] In cancer cells, there is often an increased expression and activity of hexokinases, particularly Hexokinase 1 (HK1) and Hexokinase 2 (HK2).[2][11] HK2, in particular, is often found bound to the outer mitochondrial membrane, giving it preferential access to ATP for phosphorylation.[10] The relative expression levels of GLUTs and hexokinases can vary between different tumor types and even within the same tumor, contributing to the heterogeneity of FDG uptake observed in clinical practice.[2][11]

Quantitative Analysis of FDG Uptake

The uptake of FDG in cancer cells can be quantified using several parameters, both in vitro and in vivo. These quantitative measures are crucial for tumor characterization, assessing treatment response, and understanding the underlying biology.[12][13]

In Vitro Kinetic Parameters

In vitro studies using cancer cell lines allow for the detailed characterization of FDG transport and phosphorylation kinetics.

| Parameter | Description | Typical Range in Cancer Cells | Reference |

| K1 (ml/g/min) | Rate constant for FDG transport from plasma to the intracellular space. | 0.1 - 1.0 | [2] |

| k3 (min-1) | Rate constant for FDG phosphorylation by hexokinase. | 0.05 - 0.5 | |

| Ki (ml/g/min) | Net influx rate constant, representing the overall rate of FDG uptake and trapping. | 0.01 - 0.2 | [2] |

| Vmax (nmol/mg protein/min) | Maximum velocity of glucose transport. | Varies significantly by cell line and GLUT expression. | [1] |

| Km (mM) | Michaelis-Menten constant, representing the substrate concentration at half-maximal transport velocity. | 1 - 7 for GLUT1 | [14] |

In Vivo Imaging Metrics: Standardized Uptake Value (SUV)

In clinical PET imaging, the most commonly used semi-quantitative metric is the Standardized Uptake Value (SUV).[12][15] SUV represents the relative uptake of FDG in a region of interest, normalized to the injected dose and the patient's body weight.[15][16]

SUV = [Tissue Radioactivity Concentration (Bq/ml)] / [Injected Dose (Bq) / Body Weight (g)] [15]

While widely used, it's important to recognize that SUV is influenced by various physiological and technical factors.[16]

| Cancer Type | Typical SUVmax Range | Key Correlates | Reference |

| Non-Small Cell Lung Cancer | 5.0 - 25.0 | GLUT1, HK-II, PCNA expression | [17] |

| Colorectal Adenocarcinoma | 10.0 - 20.0 | Tumor Volume | [18] |

| Pancreatic Carcinoma | 2.0 - 6.0 | GLUT1 expression | [19] |

| Renal Cell Carcinoma (Clear Cell) | Low Grade: 2.0 - 4.0High Grade: 4.0 - 10.0 | Nuclear Grade | [20] |

Signaling Pathways Regulating FDG Uptake

The increased glucose metabolism and subsequent FDG uptake in cancer cells are not constitutive processes but are driven by the dysregulation of key signaling pathways.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is one of the most frequently activated signaling cascades in human cancers and plays a central role in promoting aerobic glycolysis.[21][22] Activation of this pathway, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, leads to:

-

Increased GLUT1 Translocation and Expression: Akt promotes the translocation of GLUT1-containing vesicles to the plasma membrane and also increases GLUT1 gene transcription, leading to enhanced glucose uptake.[21][23]

-

Activation of Hexokinase 2 (HK2): Akt can directly phosphorylate and activate HK2, boosting the rate of glucose phosphorylation.[21][23]

The Hypoxia-Inducible Factor (HIF-1) Pathway

The tumor microenvironment is often characterized by regions of low oxygen tension, or hypoxia. In response to hypoxia, cancer cells activate the Hypoxia-Inducible Factor 1 (HIF-1) transcription factor.[13][24] HIF-1 is a master regulator of the cellular response to hypoxia and drives a metabolic switch towards anaerobic glycolysis by:

-

Upregulating GLUT1 and GLUT3 Expression: HIF-1 directly binds to the promoters of the GLUT1 and GLUT3 genes, increasing their transcription.[13]

-

Increasing the Expression of Glycolytic Enzymes: HIF-1 promotes the expression of several key glycolytic enzymes, including hexokinase 2.[24]

Experimental Protocols

In Vitro FDG Uptake Assay

This protocol provides a general framework for measuring FDG uptake in cultured cancer cells. Specific parameters may need to be optimized for different cell lines.[1][3][25]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

[18F]FDG solution (activity concentration to be determined based on cell number and desired signal)

-

Lysis buffer (e.g., RIPA buffer)

-

Gamma counter

-

Multi-well cell culture plates (e.g., 24-well or 96-well)

Procedure:

-

Cell Seeding: Seed cells into multi-well plates at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight under standard conditions.

-

Starvation: On the day of the assay, aspirate the culture medium and wash the cells twice with warm PBS. Add glucose-free medium or PBS and incubate for 1-2 hours to deplete intracellular glucose stores.[3]

-

FDG Incubation: Prepare a working solution of [18F]FDG in glucose-free medium. Aspirate the starvation medium and add the [18F]FDG solution to each well. Incubate for a defined period (e.g., 60 minutes) at 37°C.[3]

-

Uptake Termination: To stop the uptake, rapidly aspirate the [18F]FDG solution and wash the cells three times with ice-cold PBS.

-

Cell Lysis: Add lysis buffer to each well and incubate on ice for 15-30 minutes to lyse the cells.

-

Radioactivity Measurement: Transfer the cell lysate from each well to a tube suitable for a gamma counter. Measure the radioactivity in counts per minute (CPM).

-

Data Normalization: To account for variations in cell number, perform a protein assay (e.g., BCA assay) on a parallel set of wells or on the lysate after counting. Normalize the CPM values to the protein concentration (CPM/µg protein).

Clinical FDG-PET/CT Scan Protocol for Oncology

This protocol outlines the standard procedure for performing an FDG-PET/CT scan in an adult oncology patient. Adherence to a standardized protocol is crucial for accurate and reproducible quantitative analysis.[7][9][26][27][28]

Patient Preparation:

-

Fasting: Patients should fast for a minimum of 4-6 hours prior to the scan to reduce serum glucose and insulin (B600854) levels.[7][26]

-

Hydration: Encourage oral hydration with water before and after the scan.[26]

-

Avoid Strenuous Activity: Patients should avoid strenuous physical activity for at least 24 hours before the scan to minimize physiological muscle uptake of FDG.[26][27]

-

Blood Glucose Measurement: Measure the patient's blood glucose level before FDG injection. If the level is significantly elevated (e.g., >200 mg/dL or 11.1 mmol/L), the scan may need to be rescheduled as high blood glucose can competitively inhibit tumor uptake of FDG.[7][26]

FDG Administration and Uptake:

-

Dosage: Administer [18F]FDG intravenously. The dose is typically weight-based.

-

Uptake Period: The patient should rest in a quiet, comfortable room for an uptake period of approximately 60 minutes.[27] During this time, physical activity and talking should be minimized to prevent muscle uptake.

Image Acquisition:

-

Patient Positioning: Position the patient on the scanner bed. For whole-body scans, the arms are typically raised above the head.

-

CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization. A diagnostic contrast-enhanced CT may also be performed if clinically indicated.

-

PET Scan: Immediately following the CT scan, acquire the PET emission data. The scan typically covers the area from the base of the skull to the mid-thighs.

-

Image Reconstruction: Reconstruct the PET data using an iterative algorithm, applying corrections for attenuation, scatter, and random coincidences.

Data Analysis:

-

Image Review: Review the fused PET/CT images in all three planes (axial, coronal, and sagittal).

-

Quantitative Analysis: Place regions of interest (ROIs) over areas of abnormal FDG uptake to calculate SUVmax, SUVmean, and other quantitative parameters.

Conclusion

The mechanism of FDG action in cancer cells is a multifaceted process rooted in the fundamental metabolic reprogramming that characterizes malignancy. The interplay between glucose transporters, hexokinases, and the signaling pathways that regulate their expression and activity dictates the extent of FDG accumulation. A thorough understanding of these core mechanisms is essential for the accurate interpretation of FDG-PET images, the development of novel metabolic imaging agents, and the design of therapeutic strategies that target the unique metabolic vulnerabilities of cancer. The standardized protocols for both in vitro and in vivo assessment of FDG uptake are critical for generating reliable and comparable data in both research and clinical settings.

References

- 1. Fluorodeoxyglucose uptake in vitro: aspects of method and effects of treatment with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The kinetics of 18F-FDG in lung cancer: compartmental models and voxel analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro measurement of glucose uptake after radiation and cetuximab treatment in head and neck cancer cell lines using 18F-FDG, gamma spectrometry and PET/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Using Positron Emission Tomography with [18F]FDG to Predict Tumor Behavior in Experimental Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitation of glucose uptake in tumors by dynamic FDG-PET has less glucose bias and lower variability when adjusted for partial saturation of glucose transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. radiology.unm.edu [radiology.unm.edu]

- 8. FDG uptake in cancer: a continuing debate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. www-pub.iaea.org [www-pub.iaea.org]

- 10. Aiding Cancer’s “Sweet Tooth”: Role of Hexokinases in Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signaling Pathways That Drive 18F-FDG Accumulation in Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 12. Standardized uptake value - Wikipedia [en.wikipedia.org]

- 13. Frontiers | Therapeutic Targeting Hypoxia-Inducible Factor (HIF-1) in Cancer: Cutting Gordian Knot of Cancer Cell Metabolism [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. radiopaedia.org [radiopaedia.org]

- 16. Standardized Uptake Values | Radiology Key [radiologykey.com]

- 17. [18F]FDG Uptake and PCNA, Glut-1, and Hexokinase-II Expressions in Cancers and Inflammatory Lesions of the Lung - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 18F-fluoro-2-deoxyglucose uptake on PET CT and glucose transporter 1 expression in colorectal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Overexpression of glucose transporter 1 and increased FDG uptake in pancreatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ijbs.com [ijbs.com]

- 22. [PDF] The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer | Semantic Scholar [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. Therapeutic Targeting Hypoxia-Inducible Factor (HIF-1) in Cancer: Cutting Gordian Knot of Cancer Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 27. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials | Journal of Nuclear Medicine [jnm.snmjournals.org]

An In-depth Technical Guide to the Principles of 18F-FDG PET Imaging

Audience: Researchers, Scientists, and Drug Development Professionals

Core Principle: Tracing Glucose Metabolism

Positron Emission Tomography (PET) with the radiotracer 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG) is a noninvasive, quantitative imaging modality that provides a three-dimensional map of glucose metabolic activity within the body.[1][2] The fundamental principle is based on the observation that many pathological processes, particularly in oncology, neurology, and cardiology, exhibit altered glucose metabolism compared to healthy tissue.[3] Malignant tumors, for instance, often display significantly increased glucose consumption, a phenomenon known as the "Warburg effect," where cells preferentially utilize glycolysis even in the presence of oxygen.[4][5] By using 18F-FDG, a glucose analog, PET imaging exploits this metabolic hallmark to detect, characterize, and monitor disease.[6][7]

18F-FDG is structurally similar to glucose, with the hydroxyl group at the C-2 position replaced by the positron-emitting isotope Fluorine-18 (18F).[7] This substitution allows 18F-FDG to mimic the initial transport and phosphorylation steps of glucose but prevents its further metabolism, leading to intracellular trapping.[5][8]

Biochemical Mechanism of Action

The accumulation of 18F-FDG in tissues is a multi-step process governed by specific cellular components. The mechanism can be broken down into three key stages: transport, phosphorylation, and metabolic trapping.

-

Cellular Transport: Following intravenous administration, 18F-FDG is distributed throughout the body via the bloodstream.[3] Like glucose, it is transported across the cell membrane by a family of facilitative glucose transporter proteins (GLUTs).[4][9] In many cancer types, the upregulation of GLUT1 and GLUT3 is a key factor leading to increased 18F-FDG uptake.[1][9]

-

Phosphorylation: Once inside the cell, 18F-FDG is phosphorylated by the enzyme hexokinase (primarily isoforms HK1 and HK2 in cancer cells) to form 18F-FDG-6-phosphate.[8][9] This phosphorylation step is crucial as the addition of the negatively charged phosphate (B84403) group prevents the molecule from exiting the cell via GLUT transporters.[4][10]

-

Metabolic Trapping: Unlike glucose-6-phosphate, which is subsequently isomerized to fructose-6-phosphate (B1210287) and enters the glycolytic pathway, 18F-FDG-6-phosphate cannot be significantly metabolized further.[7][8] The presence of fluorine at the C-2 position instead of a hydroxyl group inhibits the action of phosphoglucose (B3042753) isomerase. While dephosphorylation by glucose-6-phosphatase can occur, this process is generally slow, and this enzyme is often present in low amounts in tumor cells.[3] Consequently, 18F-FDG-6-phosphate is effectively trapped inside the cell, and its accumulation rate is proportional to the rate of glucose utilization.[3][6]

Principle of PET Detection

The trapped 18F-FDG-6-phosphate serves as a beacon for PET imaging. The Fluorine-18 isotope is unstable and decays with a half-life of 109.7 minutes.[1] During decay, it emits a positron (a positively charged anti-electron). This positron travels a short distance in the tissue (typically <1 mm) before it annihilates with an electron.[11] This annihilation event converts their mass into two 511 keV gamma photons that travel in opposite directions (at approximately 180 degrees).[7]

The PET scanner consists of a ring of detectors that simultaneously detect these pairs of gamma photons. By analyzing millions of these coincidence events, a computer algorithm reconstructs a three-dimensional image showing the spatial distribution and concentration of the 18F-FDG tracer in the body.[11]

Quantitative Data & Analysis

PET is a quantitative imaging technique, allowing for the measurement of tracer uptake.[2] The most common semi-quantitative metric is the Standardized Uptake Value (SUV).[12] SUV normalizes the measured tracer concentration in a region of interest (ROI) to the injected dose and the patient's body weight, lean body mass, or body surface area.[13][14]

Commonly Used SUV Metrics:

-

SUVmax: The value of the single most intense voxel within the ROI.[14]

-

SUVmean: The average SUV of all voxels within the ROI.[14]

-

SUVpeak: The average SUV within a small, fixed-size ROI centered on the hottest part of the lesion.[4]

-

Metabolic Tumor Volume (MTV): The volume of tumor tissue with metabolic activity above a certain threshold.[4]

-

Total Lesion Glycolysis (TLG): The product of MTV and SUVmean, representing the total metabolic burden of a lesion.[4]

Table 1: Typical Administered 18F-FDG Doses & Radiation Dosimetry

| Parameter | Adult Value | Pediatric Value | Reference |

| Administered Activity | 370-740 MBq (10-20 mCi) | 3.7-5.2 MBq/kg (0.1-0.14 mCi/kg) | [8] |

| Effective Dose (18F-FDG) | 0.019 mSv/MBq | - | [8] |

| Effective Dose (CT component) | 5-80 mSv (highly variable) | - | [8][15] |

| Highest Organ Dose | Urinary Bladder Wall | Urinary Bladder Wall | [16] |

Table 2: Comparative 18F-FDG Biodistribution (Oral vs. IV Administration)

Data represents the ratio of organ uptake at 45 minutes post-administration (Oral / IV). A value of 1.0 indicates comparable uptake.

| Organ | Oral-to-IV Uptake Ratio | Reference |

| Blood | 0.99 | [17] |

| Heart Wall | 1.03 | [17] |

| Brain | 0.45 | [17] |

| Liver | 1.23 | [17] |

| Kidneys | 0.76 | [17] |

Note: While intravenous (IV) injection is standard, oral administration has been studied as an alternative when venous access is difficult.[17]

Experimental Protocols

Standardized protocols are critical for ensuring high-quality, reproducible, and quantifiable PET imaging data.[18] Methodologies differ slightly between clinical and preclinical settings.

Clinical FDG-PET/CT Protocol (Oncology)

This protocol is a generalized summary based on established guidelines.[1][6][11]

-

Patient Preparation (Pre-Scan):

-

Fasting: Patients must fast for a minimum of 4-6 hours to reduce serum glucose and insulin (B600854) levels.[2][11]

-

Hydration: Oral hydration with water is encouraged to promote clearance of unbound tracer.[11]

-

Exercise: Strenuous exercise should be avoided for at least 6-24 hours prior to the scan to prevent physiological muscle uptake.[1][6]

-

Environment: The patient should rest in a quiet, dimly lit, and warm room for 30-60 minutes before and after injection to minimize muscle and brown fat uptake.[1][6]

-

-

Radiotracer Administration:

-

Blood Glucose Measurement: Plasma glucose level is checked. Ideally, it should be below 7 mmol/L (~120 mg/dL), although studies can often proceed up to 11 mmol/L (~200 mg/dL).[1][2]

-

Injection: 18F-FDG is administered via a clean intravenous (IV) injection, followed by a saline flush to ensure the full dose enters circulation.[2]

-

-

Uptake Phase:

-

The patient rests quietly for an uptake period, typically 60 minutes.[2] During this time, the patient should avoid talking, reading, or movement to minimize physiological uptake in associated muscles.

-

-

Image Acquisition:

-

Voiding: The patient is asked to void their bladder immediately before the scan to reduce radiation dose and minimize bladder activity artifacts.[1][6]

-

Positioning: The patient is positioned on the scanner bed, typically supine with arms raised.

-

CT Scan: A low-dose CT scan is first performed for attenuation correction of the PET data and for anatomical localization of FDG uptake.[15]

-

PET Scan: The PET emission scan is acquired, typically covering the area from the skull base to the mid-thigh. Acquisition time is usually 2-5 minutes per bed position.[11]

-

-

Image Reconstruction and Analysis:

-

PET data is corrected for physical degrading factors (e.g., attenuation, scatter) and reconstructed into an image volume.[12]

-

The fused PET/CT images are reviewed, and areas of abnormal uptake are analyzed visually and semi-quantitatively using SUV metrics.

-

Preclinical FDG-PET/CT Protocol (Mouse Tumor Model)

This protocol highlights key considerations specific to small animal imaging.[19]

-

Animal Preparation:

-

Fasting: Mice are typically fasted for 8-12 hours to reduce background signal, particularly in the heart and brown fat.[19]

-

Warming: Maintaining body temperature is critical. Animals should be kept warm using heating pads or lamps during preparation, uptake, and scanning to minimize brown fat activation.[19]

-

-

Radiotracer Administration:

-

Anesthesia: Anesthesia is required. Inhalation isoflurane (B1672236) is often preferred over ketamine/xylazine, as the latter can increase brown fat uptake.[19]

-

Injection Route: Intravenous (IV) injection, typically via the tail vein, is the ideal route for rapid and complete biodistribution. Intraperitoneal (IP) or subcutaneous (SQ) injections can lead to tracer retention at the injection site.[19]

-

Dose: The injected activity is scaled down, typically ranging from 24-800 µCi (0.89-29.6 MBq) depending on the study objectives.[19]

-

-

Uptake Phase:

-

The uptake period is often performed with the animal conscious in a warm, quiet environment to achieve a more physiological distribution, though uptake under anesthesia is also common.[19] The typical duration is 45-60 minutes.

-

-

Image Acquisition:

-

The anesthetized animal is positioned in the scanner.

-

A static PET scan of 10-20 minutes is typically performed, followed by a CT scan for anatomical reference and attenuation correction.[19]

-

-

Image Analysis:

-

Similar to clinical analysis, regions of interest (ROIs) are drawn over tumors and organs to derive quantitative data (%ID/g or SUV).

-

References

- 1. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDG PET and PET/CT: EANM procedure guidelines for tumour PET imaging: version 1.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fludeoxyglucose (18F) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Mechanisms underlying 18F-fluorodeoxyglucose accumulation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 18F-fluorodeoxyglucose uptake in tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. richtlijnendatabase.nl [richtlijnendatabase.nl]

- 7. What is the mechanism of Fludeoxyglucose F-18? [synapse.patsnap.com]

- 8. snmmi.org [snmmi.org]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. hug.ch [hug.ch]

- 13. Quantitative FDG PET Assessment for Oncology Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Basics and Advances of Quantitative PET Imaging | Radiology Key [radiologykey.com]

- 15. researchgate.net [researchgate.net]

- 16. Biodistribution, Tumor Detection, and Radiation Dosimetry of 18F-DCFBC, a Low-Molecular-Weight Inhibitor of Prostate-Specific Membrane Antigen, in Patients with Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jnm.snmjournals.org [jnm.snmjournals.org]

- 18. jnm.snmjournals.org [jnm.snmjournals.org]

- 19. jnm.snmjournals.org [jnm.snmjournals.org]

A Technical Guide to the Discovery and Development of [18F]Fluorodeoxyglucose (FDG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

[18F]Fluorodeoxyglucose ([18F]FDG), a glucose analog radiolabeled with the positron-emitting isotope fluorine-18 (B77423), stands as the most widely utilized radiopharmaceutical in positron emission tomography (PET) imaging. Its application has revolutionized medical diagnostics, particularly in oncology, neurology, and cardiology, by enabling the visualization and quantification of regional glucose metabolism. This technical guide provides an in-depth overview of the pivotal moments in the discovery and development of [18F]FDG, detailed experimental protocols for its synthesis, a comprehensive look at its mechanism of action, and the stringent quality control measures required for clinical use.

Historical Development

The journey of [18F]FDG from a laboratory curiosity to a clinical cornerstone is marked by key contributions from several researchers. The initial synthesis of the non-radioactive compound, 2-deoxy-2-fluoro-D-glucose, was first reported in 1968 by Josef Pacák, Zdeněk Točík, and Miloslav Černý at Charles University in Czechoslovakia.[1][2][3]

A significant breakthrough occurred in the 1970s at Brookhaven National Laboratory, where Tatsuo Ido, Alfred Wolf, and Joanna Fowler developed the synthesis of [18F]FDG.[1][4][5][6] This achievement was crucial for its use in PET imaging. The first administration of [18F]FDG to human volunteers was performed in August 1976 by a team led by Abass Alavi at the University of Pennsylvania, which successfully imaged the brain's glucose uptake.[1][7][8] This pioneering work laid the foundation for the widespread clinical application of [18F]FDG-PET imaging.[9][10][11]

Synthesis of [18F]FDG

The synthesis of [18F]FDG has evolved from early, low-yield methods to highly efficient and automated processes suitable for routine clinical production.[12] The short 109.8-minute half-life of fluorine-18 necessitates rapid and efficient synthesis.[1]

Production of [18F]Fluoride

The initial step in [18F]FDG synthesis is the production of the [18F]fluoride ion. This is typically achieved in a medical cyclotron by bombarding ¹⁸O-enriched water with protons, inducing an ¹⁸O(p,n)¹⁸F nuclear reaction.[1][13][14] The resulting [18F]fluoride is then transferred to an automated synthesis module.[14]

Electrophilic Fluorination (Historical Method)

The first synthesis of [18F]FDG by Ido, Wolf, and colleagues utilized an electrophilic fluorination approach.[4][15] This method involved the reaction of [18F]F₂ gas with the precursor 3,4,6-tri-O-acetyl-D-glucal.[16][17]

Experimental Protocol: Electrophilic Fluorination

-

[18F]F₂ Production: [18F]F₂ gas is produced in a cyclotron via the ²⁰Ne(d,α)¹⁸F reaction.[4]

-

Reaction: The [18F]F₂ gas is bubbled through a solution of 3,4,6-tri-O-acetyl-D-glucal in an inert solvent.[15][16]

-

Hydrolysis: The resulting mixture of fluorinated sugar derivatives is then subjected to acid hydrolysis to remove the acetyl protecting groups.[4][16]

-

Purification: The final product is purified to separate [18F]FDG from byproducts.

This method, however, suffered from low radiochemical yields (around 8%) and long synthesis times, making it impractical for widespread clinical use.[4][16]

Nucleophilic Substitution (Current Standard)

The development of a nucleophilic substitution method by Hamacher et al. in 1986 was a major advancement, offering significantly higher yields and shorter synthesis times.[4][13] This is the most common method used today.[12]

Experimental Protocol: Nucleophilic Substitution

-

[18F]Fluoride Trapping and Elution: The aqueous [18F]fluoride from the cyclotron is trapped on an anion exchange cartridge. It is then eluted with a solution of a phase transfer catalyst, such as Kryptofix 2.2.2 (K2.2.2), and potassium carbonate in acetonitrile (B52724)/water.[1][12][14]

-

Azeotropic Drying: The water is removed from the [18F]fluoride/K2.2.2 complex by azeotropic distillation with acetonitrile under a stream of nitrogen and vacuum. This step is crucial as water can interfere with the nucleophilic reaction.[1][12]

-

Nucleophilic Substitution: The protected sugar precursor, typically 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate), is added to the dried [18F]fluoride complex. The mixture is heated, causing the [18F]fluoride to displace the triflate leaving group in an SN2 reaction.[12][15][18]

-

Hydrolysis: The acetyl protecting groups are removed by either acid or base hydrolysis.[1][18]

-

Purification: The final [18F]FDG solution is purified using a series of cartridges, typically including a reverse-phase C18 cartridge to remove unreacted precursor and an alumina (B75360) cartridge to remove fluoride (B91410) ions.[18]

This method is highly efficient and can be readily automated, leading to high radiochemical yields and purity.

Synthesis Data Summary

| Parameter | Electrophilic Fluorination | Nucleophilic Substitution |

| Precursor | 3,4,6-tri-O-acetyl-D-glucal[16] | Mannose Triflate[18] |

| Radiochemical Yield | ~8%[4][16] | >50%[4][12] |

| Synthesis Time | ~2 hours[4][16] | ~25-35 minutes[12] |

| Specific Activity | Lower | High |

Mechanism of Action and Cellular Uptake

The utility of [18F]FDG as a PET tracer stems from its behavior as a glucose analog.[19]

-

Transport: [18F]FDG is transported into cells via glucose transporters (GLUTs), which are often overexpressed in cancer cells.[20][21]

-

Phosphorylation: Once inside the cell, [18F]FDG is phosphorylated by the enzyme hexokinase to produce [18F]FDG-6-phosphate.[1][20]

-

Metabolic Trapping: Unlike glucose-6-phosphate, which is further metabolized in the glycolytic pathway, [18F]FDG-6-phosphate cannot be readily metabolized further due to the fluorine atom at the C-2 position.[3][22] It is also a poor substrate for glucose-6-phosphatase, the enzyme that would dephosphorylate it.[19] This results in the "metabolic trapping" of [18F]FDG-6-phosphate within the cell.[22]

The accumulation of [18F]FDG is therefore proportional to the rate of glucose uptake and phosphorylation.

The Warburg Effect

The high uptake of [18F]FDG in many tumors is explained by the Warburg effect, a phenomenon first described by Otto Warburg.[23] This effect describes the tendency of cancer cells to favor metabolism via aerobic glycolysis—producing lactate (B86563) even in the presence of oxygen—rather than the more efficient oxidative phosphorylation pathway used by most normal cells.[20][23][24] This inefficient but rapid energy production pathway leads to a significantly increased demand for glucose, and consequently, high uptake of [18F]FDG.[21] The "reverse Warburg effect" has also been proposed, where cancer cells induce aerobic glycolysis in neighboring stromal cells and then utilize the secreted metabolites.[25][26]

References

- 1. Fluorodeoxyglucose (18F) - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. History of the first synthesis of 2-deoxy-2-fluoro-D-glucose the unlabeled forerunner of 2-deoxy-2-[18F]fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 18ffdg.wordpress.com [18ffdg.wordpress.com]

- 5. A Conversation with Joanna Fowler - PMC [pmc.ncbi.nlm.nih.gov]

- 6. floridainvents.org [floridainvents.org]

- 7. Abass Alavi - Wikipedia [en.wikipedia.org]

- 8. About Dr. Abass Alavi [medschool.umaryland.edu]

- 9. A brief history of positron emission tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BAMF Health Joins Forces with Nuclear Medicine Pioneer Dr. Abass Alavi – BAMF Health [bamfhealth.com]

- 11. Abass Alavi: A giant in Nuclear Medicine turns 80 and is still going strong! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Establishing the [18F]-FDG Production via Two Different Automated Synthesizers for Routine Clinical Studies: Our Institutional Experiences of 4 years - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Applications of 2-deoxy-2-fluoro-D-glucose (FDG) in Plant Imaging: Past, Present, and Future [frontiersin.org]

- 14. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 15. nucleus.iaea.org [nucleus.iaea.org]

- 16. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [18F]Fluoro-2-deoxy-2-D-glucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. brieflands.com [brieflands.com]

- 19. Fludeoxyglucose (18F) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Mechanisms underlying 18F-fluorodeoxyglucose accumulation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. What is the mechanism of Fludeoxyglucose F-18? [synapse.patsnap.com]

- 23. Warburg revisited: imaging tumour blood flow and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Revisit 18F-fluorodeoxyglucose oncology positron emission tomography: “systems molecular imaging” of glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Reverse Warburg Effect-Related Mitochondrial Activity and 18F-FDG Uptake in Invasive Ductal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The reverse Warburg effect and 18F-FDG uptake in non-small cell lung cancer A549 in mice: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Radiolabeling of [18F]FDG for Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and radiolabeling of [18F]Fluoro-2-deoxy-D-glucose ([18F]FDG), the most widely used radiopharmaceutical for Positron Emission Tomography (PET) imaging in preclinical research. This document details the prevalent nucleophilic synthesis method, experimental protocols, quantitative data, and quality control procedures essential for obtaining high-quality radiotracers for animal studies.

Introduction to [18F]FDG

[18F]FDG is an analog of glucose where the hydroxyl group at the 2-position is replaced by the positron-emitting radionuclide, Fluorine-18 (B77423). The utility of [18F]FDG in PET imaging stems from its ability to trace glucose metabolism. Cells with high glucose uptake, such as cancerous cells, as well as cells in the brain and heart, accumulate [18F]FDG. Following transport into the cell, hexokinase phosphorylates [18F]FDG to produce [18F]FDG-6-phosphate. Unlike glucose-6-phosphate, [18F]FDG-6-phosphate is a poor substrate for further metabolism in the glycolytic pathway and thus becomes trapped within the cell, enabling the visualization and quantification of regional glucose uptake via PET.[1]

Synthesis of [18F]FDG

While electrophilic fluorination was the first method developed for [18F]FDG synthesis, nucleophilic substitution has become the standard approach due to its higher yields and shorter reaction times.[1][2] This guide focuses on the nucleophilic synthesis pathway.

Chemical Pathway: Nucleophilic Substitution

The most common precursor for the nucleophilic synthesis of [18F]FDG is 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, commonly known as mannose triflate.[3] The synthesis involves the nucleophilic attack of [18F]fluoride on the mannose triflate precursor, followed by the removal of the acetyl protecting groups.

The overall reaction can be summarized as follows:

-

Radiolabeling: The [18F]fluoride ion, activated by a phase-transfer catalyst such as Kryptofix 2.2.2™ in the presence of a weak base like potassium carbonate, displaces the triflate leaving group on the mannose triflate precursor. This reaction proceeds via an S(_N)2 mechanism, resulting in an inversion of stereochemistry at the C-2 position, forming the acetylated [18F]FDG intermediate.[1][4]

-

Hydrolysis: The four acetyl protecting groups are then removed by either acidic or basic hydrolysis to yield the final [18F]FDG product.[3]

Experimental Protocols

The synthesis of [18F]FDG is typically performed using an automated synthesis module to ensure reproducibility and radiation safety.[3] The following protocol outlines the key steps in an automated nucleophilic synthesis process suitable for preclinical studies.

Materials and Reagents

-

[18F]Fluoride in [18O]enriched water (from cyclotron)

-

Mannose triflate precursor

-

Kryptofix 2.2.2™ (aminopolyether)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (B52724) (CH₃CN)

-

Sterile Water for Injection, USP

-

Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for hydrolysis

-

Solid-Phase Extraction (SPE) cartridges (e.g., QMA, Alumina (B75360), C18)

-

Sterile 0.22 µm filter

Step-by-Step Synthesis Procedure

-

[18F]Fluoride Trapping and Elution: The aqueous [18F]fluoride produced from the cyclotron is passed through a quaternary methyl ammonium (B1175870) (QMA) anion exchange cartridge. The [18F]fluoride is retained on the cartridge, while the [18O]enriched water is recovered for recycling. The trapped [18F]fluoride is then eluted into the reaction vessel using a solution of Kryptofix 2.2.2™ and potassium carbonate in a mixture of acetonitrile and water.[1]

-

Azeotropic Drying: The presence of water hinders the nucleophilic substitution reaction. Therefore, the eluted [18F]fluoride solution is dried by azeotropic distillation with anhydrous acetonitrile under a stream of inert gas (e.g., nitrogen) and vacuum. This step is typically repeated to ensure the reaction environment is anhydrous.

-

Radiolabeling Reaction: A solution of mannose triflate in anhydrous acetonitrile is added to the dried [18F]fluoride-Kryptofix complex. The reaction mixture is heated to facilitate the nucleophilic substitution.

-

Hydrolysis: After the radiolabeling is complete, the acetyl protecting groups are removed. This can be achieved through either:

-

Acid Hydrolysis: Addition of hydrochloric acid followed by heating.

-

Base Hydrolysis: Addition of sodium hydroxide at room temperature.

-

-

Purification: The crude [18F]FDG solution is purified using a series of SPE cartridges. A common sequence includes:

-

An alumina cartridge to remove unreacted [18F]fluoride.

-

A C18 cartridge to remove the Kryptofix 2.2.2™ complex and other organic impurities.

-

-

Formulation: The purified [18F]FDG is eluted from the final SPE cartridge with sterile water for injection and passed through a 0.22 µm sterile filter into a sterile, pyrogen-free collection vial.

Quantitative Data

The efficiency of [18F]FDG synthesis is evaluated based on several key parameters. The following tables summarize typical quantitative data for automated nucleophilic synthesis.

Table 1: Synthesis Parameters and Typical Results

| Parameter | Typical Value/Range | Reference(s) |

| Starting [18F]Fluoride Activity | 1 - 10 Ci (37 - 370 GBq) | |

| Synthesis Time | 20 - 40 minutes | [5] |

| Radiochemical Yield (decay-corrected) | 60 - 85% | [3][5] |

| Radiochemical Purity | > 95% | [3][5] |

| Molar Activity | > 1 Ci/µmol (> 37 GBq/µmol) |

Table 2: Quality Control Specifications for Preclinical [18F]FDG

| Test | Specification | Method | Reference(s) |

| Appearance | Clear, colorless, free of particulates | Visual Inspection | [6][7] |

| pH | 4.5 - 8.5 | pH meter or pH strip | [5][7] |

| Radionuclidic Identity | Half-life of 105-115 minutes | Dose Calibrator | [7] |

| Radionuclidic Purity | ≥ 99.5% (γ-ray spectrum shows a peak at 511 keV) | Gamma Ray Spectrometry | [5] |

| Radiochemical Identity | Rf value corresponds to FDG standard | TLC or HPLC | [1][7] |

| Radiochemical Purity | ≥ 95% | TLC or HPLC | [5] |

| Residual Solvents | Acetonitrile: ≤ 0.04% Ethanol: ≤ 0.5% | Gas Chromatography (GC) | [7] |

| Bacterial Endotoxins | < 175 EU/V (V = max. dose in mL) | Limulus Amebocyte Lysate (LAL) Test | [7] |

| Sterility | No microbial growth | USP <71> Sterility Tests | [7] |

Quality Control for Preclinical Studies

Ensuring the quality of [18F]FDG is critical for obtaining reliable and reproducible results in preclinical imaging studies. The quality control tests are largely adapted from pharmacopeial standards for human use.[1][2] Due to the short half-life of 18F, some tests, such as sterility and endotoxin (B1171834) testing, may be completed retrospectively. However, for preclinical research, it is crucial to validate the synthesis process to consistently produce sterile and pyrogen-free batches. A filter integrity test is often performed as an indirect measure of sterility before the release of the radiotracer.[1]

Conclusion

The automated nucleophilic synthesis of [18F]FDG is a robust and efficient method for producing this essential radiotracer for preclinical PET imaging. By adhering to detailed experimental protocols and implementing rigorous quality control measures, researchers can ensure the high quality of [18F]FDG, leading to accurate and reproducible data in the study of glucose metabolism in various disease models. This guide provides a foundational understanding for researchers and professionals involved in the production and use of [18F]FDG for preclinical research.

References

- 1. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review of F-FDG Synthesis and Quality Control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00219A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. omicsonline.org [omicsonline.org]

- 6. brieflands.com [brieflands.com]

- 7. 18ffdg.wordpress.com [18ffdg.wordpress.com]

The Core of Cancer Imaging: An In-depth Technical Guide to the Cellular Uptake and Metabolism of Fluorodeoxyglucose F18

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorodeoxyglucose F18 (FDG) has revolutionized medical imaging, particularly in oncology, by providing a non-invasive window into the metabolic activity of tumors. As a glucose analog, FDG is readily taken up by cancer cells, which often exhibit a heightened rate of glycolysis—a phenomenon known as the Warburg effect.[1] This preferential accumulation allows for the visualization of tumors, the staging of disease, and the monitoring of therapeutic response using Positron Emission Tomography (PET). This technical guide provides a comprehensive overview of the cellular and molecular mechanisms governing FDG uptake and metabolism, details experimental protocols for its study, and presents key quantitative data to aid researchers and drug development professionals in this critical area of cancer research.

Cellular Uptake of FDG: A Two-Step Process

The journey of FDG from the extracellular space into the cell and its subsequent metabolic trapping is a finely orchestrated process primarily mediated by two key protein families: glucose transporters (GLUTs) and hexokinases (HKs).

Transport Across the Cell Membrane: The Role of Glucose Transporters (GLUTs)

FDG, being structurally similar to glucose, is transported across the cell membrane by the same family of facilitative glucose transporters.[2] Of the 14 known GLUT isoforms, GLUT1 is the most ubiquitously expressed in human cancers and is considered a primary driver of FDG uptake in many tumor types.[2][3][4] The expression of GLUT1 is often upregulated in cancer cells due to factors such as oncogenic signaling and the hypoxic tumor microenvironment.[2]

Intracellular Phosphorylation: The Metabolic Trap by Hexokinases (HKs)

Once inside the cell, FDG is phosphorylated at the 2-position by hexokinases, the same enzymes that initiate glycolysis by phosphorylating glucose.[5][6] Hexokinase II (HK2) is particularly relevant in cancer as its expression is significantly elevated in many tumor types and it often localizes to the mitochondrial membrane, providing it with preferential access to ATP.[7]

This phosphorylation converts FDG into FDG-6-phosphate. Unlike glucose-6-phosphate, which is a substrate for downstream glycolytic enzymes, FDG-6-phosphate cannot be further metabolized.[7] Furthermore, the negative charge of the phosphate (B84403) group prevents FDG-6-phosphate from being transported back out of the cell through the GLUT transporters. This "metabolic trapping" leads to the accumulation of FDG-6-phosphate within metabolically active cells, forming the basis of its utility in PET imaging.[8]

Regulation of FDG Uptake: The PI3K/Akt Signaling Pathway

The uptake and metabolism of FDG are not static processes but are tightly regulated by intracellular signaling pathways. The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cellular growth, proliferation, and metabolism, and it plays a critical role in enhancing FDG uptake in cancer cells.[1][9]

Activation of the PI3K/Akt pathway, often driven by oncogenic mutations, promotes FDG uptake through multiple mechanisms:

-

Increased GLUT1 Expression and Translocation: Akt can promote the transcription of the GLUT1 gene and facilitate the translocation of GLUT1 transporters from intracellular vesicles to the plasma membrane, thereby increasing the cell's capacity for glucose and FDG uptake.[1][10][11]

-

Enhanced Hexokinase Activity: Akt can phosphorylate and activate HK2, increasing the rate of FDG phosphorylation and its subsequent intracellular trapping.[1]

The intricate regulation of FDG uptake by the PI3K/Akt pathway is depicted in the following signaling pathway diagram.

Caption: PI3K/Akt signaling enhances FDG uptake via GLUT1 and HK2.

Quantitative Data on FDG Uptake and Metabolism

The efficiency of FDG transport and phosphorylation is determined by the kinetic properties of GLUT transporters and hexokinases. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the enzyme's or transporter's affinity for the substrate.

| Enzyme/Transporter | Substrate | Km (mM) | Vmax (various units) | Cell/Tissue Source | Reference |

| GLUT1 | 3-O-methylglucose | 26.2 | 3.5 nmol/min/cell | Rat (expressed in Xenopus oocytes) | [12] |

| Hexokinase I | Glucose | < FDG | - | Bovine & Rat Glioma | [13] |

| Hexokinase I | FDG | > Glucose | - | Bovine & Rat Glioma | [13] |

| Hexokinase II | Glucose | < FDG | - | Bovine & Rat Glioma | [13] |

| Hexokinase II | FDG | > Glucose | - | Bovine & Rat Glioma | [13] |

Note: Direct Km and Vmax values for FDG are not always readily available in the literature, and values for glucose analogs like 2-deoxy-D-glucose are often used as surrogates. The Vmax values are reported in various units across different studies, making direct comparison challenging without normalization.

The standardized uptake value (SUV) is a semi-quantitative metric used in clinical PET imaging to represent the relative uptake of FDG in tissues. It is influenced by various biological and technical factors.

| Cancer Type | Cell Line | Mean SUVmax | Notes | Reference |

| Lung Cancer | - | 4.7 - 11.2 | Correlated with GLUT1 expression | [14] |

| Colorectal Adenocarcinoma | - | 14.45 - 16.52 | No significant correlation with GLUT1 expression | [15] |

| Pancreatic Tumors | - | - | GLUT-1 expression is a key factor | [3] |

| Oral Squamous Cell Carcinoma | - | - | No significant correlation with HK-II expression | [5] |

| Lung Cancer & Inflammatory Lesions | - | - | Correlates with Glut-1, HK-II, and PCNA expression in cancer | [16] |

Experimental Protocols for Measuring FDG Uptake

The in vitro measurement of FDG uptake is a fundamental technique for studying glucose metabolism in cancer cells and for evaluating the effects of novel therapeutics.

In Vitro FDG Uptake Assay Protocol

This protocol provides a general framework for measuring FDG uptake in adherent cancer cell lines.

Caption: A typical workflow for an in vitro FDG uptake assay.

Detailed Methodology:

-

Cell Culture and Seeding:

-

Culture cancer cells of interest in appropriate growth medium and conditions.

-

Seed cells into multi-well plates (e.g., 12- or 24-well plates) at a density that ensures they are in the exponential growth phase at the time of the assay.[17] Allow cells to adhere and grow for 24-48 hours.

-

-

Experimental Treatment (Optional):

-

If evaluating the effect of a drug, replace the growth medium with a medium containing the test compound at the desired concentrations and incubate for the specified duration.

-

-

Glucose Starvation:

-

Aspirate the culture medium and wash the cells once with warm, glucose-free medium (e.g., Krebs-Ringer bicarbonate buffer or phosphate-buffered saline).

-

Incubate the cells in glucose-free medium for a defined period (e.g., 1 hour) to upregulate GLUT transporters.

-

-

FDG Incubation:

-

Prepare a working solution of FDG in glucose-free medium at a specific activity (e.g., 1-2 µCi/mL).

-

Aspirate the starvation medium and add the FDG-containing medium to each well.

-

Incubate the cells at 37°C for a defined period (e.g., 30-60 minutes).[18] The incubation time should be optimized for the specific cell line to ensure linear uptake.

-

-

Washing:

-

To terminate the uptake, rapidly aspirate the FDG-containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any non-internalized FDG.

-

-

Cell Lysis:

-

Add a lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well to solubilize the cells and release the intracellular contents.

-

-

Radioactivity Measurement:

-

Transfer the cell lysates to gamma counter tubes and measure the radioactivity using a gamma counter.

-

-

Protein Quantification and Normalization:

-

Determine the protein concentration of a portion of the cell lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

Normalize the measured radioactivity (counts per minute, CPM) to the protein concentration (mg) to obtain the FDG uptake rate (CPM/mg protein).

-

Conclusion

The cellular uptake and metabolism of this compound are complex processes central to its application in cancer imaging. A thorough understanding of the roles of GLUT transporters, hexokinases, and their regulation by signaling pathways like PI3K/Akt is crucial for the interpretation of PET imaging data and for the development of novel therapeutic strategies that target cancer metabolism. The standardized experimental protocols provided in this guide offer a foundation for researchers to investigate these processes in a controlled laboratory setting, contributing to the advancement of cancer diagnosis and treatment. As our understanding of the intricacies of tumor metabolism continues to grow, so too will the applications and precision of FDG-PET in the fight against cancer.

References

- 1. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openmedscience.com [openmedscience.com]

- 3. FDG uptake, GLUT-1 glucose transporter and cellularity in human pancreatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GLUT1-mediated selective tumor targeting with fluorine containing platinum(II) glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hexokinase-II expression in untreated oral squamous cell carcinoma: comparison with FDG PET imaging [pubmed.ncbi.nlm.nih.gov]

- 6. Relationship between glucose transporter, hexokinase and FDG-PET in esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hexokinase-2 bound to mitochondria: Cancer's stygian link to the “Warburg effect” and a pivotal target for effective therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The PI3K-AKT network at the interface of oncogenic signalling and cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetics of GLUT1 and GLUT4 glucose transporters expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic characterization of hexokinase isoenzymes from glioma cells: implications for FDG imaging of human brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Correlation between glucose transporter-1 expression and 18F-fluoro-2-deoxyglucose uptake on positron emission tomography in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 18F-fluoro-2-deoxyglucose uptake on PET CT and glucose transporter 1 expression in colorectal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [18F]FDG Uptake and PCNA, Glut-1, and Hexokinase-II Expressions in Cancers and Inflammatory Lesions of the Lung - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro measurement of glucose uptake after radiation and cetuximab treatment in head and neck cancer cell lines using 18F-FDG, gamma spectrometry and PET/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 18. spandidos-publications.com [spandidos-publications.com]

A Technical Guide to the Biodistribution of [18F]Fluorodeoxyglucose in Healthy Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodistribution of [18F]Fluorodeoxyglucose (18F-FDG) in commonly used healthy animal models. As the most prevalent radiotracer in Positron Emission Tomography (PET), a thorough understanding of its physiological uptake is critical for the accurate interpretation of preclinical imaging studies. This document summarizes quantitative data, details standardized experimental protocols, and visualizes key biological and procedural workflows to serve as a vital resource for study design and data analysis in drug development and biomedical research.

Factors Critically Influencing 18F-FDG Biodistribution

The biodistribution of 18F-FDG is not static; it is heavily influenced by the physiological state of the animal, which can be manipulated by experimental conditions. Standardization of these factors is paramount for reproducible and reliable results.[1]

-

Dietary State (Fasting): Fasting is a mandatory step to reduce blood glucose levels, thereby minimizing competition between endogenous glucose and 18F-FDG for cellular uptake via glucose transporters.[2] An 8-12 hour fasting period is common for mice and is shown to significantly reduce 18F-FDG uptake in the heart and bowels.[3] For optimal results, mice should be fasted overnight before a scan.[4]

-

Ambient Temperature (Warming): Small animals, particularly mice, have a high surface-area-to-volume ratio, making them susceptible to heat loss.[5] Housing animals below their thermoneutral zone (26–34 °C) activates brown adipose tissue (BAT) for thermogenesis, leading to intense 18F-FDG uptake that can obscure signals from adjacent tissues.[4][5] Warming the animal before and during the uptake period is an effective strategy to reduce BAT and skeletal muscle uptake.[3][4]

-

Anesthesia: The choice of anesthetic can significantly alter 18F-FDG biodistribution. Isoflurane (B1672236) is often recommended as it markedly reduces uptake in brown fat and skeletal muscle.[2][4] Conversely, ketamine/xylazine can cause marked hyperglycemia, which is generally undesirable for 18F-FDG studies.[3][4] Performing the 18F-FDG injection and uptake under anesthesia further decreases skeletal muscle signal.[4]

-

Route of Administration: Intravenous (IV) injection, typically via the tail vein in rodents, is the ideal route for 18F-FDG administration as it provides rapid and complete bioavailability.[3] While intraperitoneal (IP) injections are technically simpler, tracer uptake is slower, though comparable activity concentrations in many organs can be reached by 60 minutes post-injection.[4][6] Subcutaneous (SQ) delivery is generally not recommended due to slow and incomplete absorption.[3]

Standardized Experimental Protocols

Adherence to a standardized protocol is essential for minimizing variability in 18F-FDG PET studies. The following outlines a generally applicable methodology based on best practices cited in the literature.

Animal Preparation

-

Fasting: Fast animals for 8-12 hours prior to 18F-FDG injection, with continued access to water.[3][4]

-

Warming: One hour before injection, place the animal's cage on a warming pad set to 37°C to activate vasodilation for tail vein injection and suppress BAT uptake.[4][7]

-

Anesthesia Induction: Anesthetize the animal using 1.5-3% isoflurane in 100% oxygen.[4][7] Maintain anesthesia throughout the injection and uptake period to reduce muscle uptake.[2][4]

-

Blood Glucose Measurement: Prior to injection, collect a small blood sample (e.g., from the tail tip) to measure and record the blood glucose level.[2][7]

Radiotracer Administration

-

Dosage: The injected activity of 18F-FDG is adjusted for the animal model. Typical doses are approximately 7.4 MBq (200 µCi) for mice, 9.25–18.5 MBq (250-500 µCi) for rats, and ~37 MBq (1 mCi) for rabbits.[4][8] The volume should be less than 10% of the total blood volume.[1]

-

Injection: Administer the prepared 18F-FDG dose as a bolus via the lateral tail vein (for rodents).[3][7][9] Follow the injection with a small saline flush.[6] Record the precise time of injection and the net injected dose (syringe activity before and after injection).[7]

Uptake Period

-

Duration: Allow the 18F-FDG to distribute for a standard uptake period, typically 60 minutes.[4][6][9][10] Dynamic studies in rabbits suggest that uptake in tumor tissue tends to stabilize after 40 minutes.[11][12]

-

Environment: Maintain the animal under anesthesia (e.g., 1.5-2% isoflurane) and on a warming pad during the entire uptake phase to ensure physiological stability and minimize background signal.[4][7]

PET/CT Image Acquisition

-

Positioning: Place the anesthetized animal on the scanner bed, often in a prone or supine position, and secure it to prevent motion.[7][9][13]

-

CT Scan: Perform a CT scan for anatomical co-registration and attenuation correction.[3][14]

-

PET Scan: Conduct a static PET scan for 10-15 minutes.[3][8] For kinetic modeling, a dynamic scan can be performed, starting immediately before injection and lasting 60-90 minutes.[14][15][16]

-

Reconstruction: Reconstruct PET images using an appropriate algorithm, such as Ordered Subset Expectation Maximization (OSEM) or 2D-Maximum Likelihood Expectation Maximization (2D-MLEM), applying corrections for attenuation, scatter, and decay.[8][15]

Data Analysis

-

Region of Interest (ROI) Definition: Draw ROIs over relevant organs and tissues on the co-registered PET/CT images.[7][15]

-

Quantification: Calculate the tracer concentration within each ROI. Express the data as Standardized Uptake Value (SUV) or Percentage of Injected Dose per gram (%ID/g).[9][15]

-

SUV Calculation: SUV = (Tissue Activity Concentration [MBq/mL] / Injected Dose [MBq]) x Animal Weight [g][15]

-

Quantitative Biodistribution Data in Healthy Animal Models

The following tables summarize 18F-FDG uptake values in various organs across different healthy animal models as reported in the literature. Note that values can vary significantly based on the specific experimental protocols used (e.g., fasting state, anesthesia).

Table 1: 18F-FDG Biodistribution in Healthy Mice (Values are presented as SUV or %ID/g. Conditions are noted where specified.)

| Organ | Mean SUV (± SD) | Mean %ID/g (± SD) | Animal Strain / Conditions | Cite |

| Brain | 2.2 ± 0.5 | 5.6 ± 1.3 | Swiss Mice / Isoflurane | [4][15] |

| Heart | 1.7 ± 0.5 | 15.4 ± 2.2 | C57BL/6 / Not Fasted, No Anesthesia | [4][17] |

| Heart (Female) | - | 19.8 ± 3.5 | 129S6/SvEv / 1h post-injection | [17] |

| Heart (Male) | - | 15.4 ± 2.2 | 129S6/SvEv / 1h post-injection | [17] |

| Liver | ~1.2 | 2.8 ± 0.5 | Swiss Mice / Isoflurane | [15] |

| Kidneys | ~2.0 | 4.9 ± 0.8 | Swiss Mice / Isoflurane | [15] |

| Skeletal Muscle | 2.0 ± 0.26 | - | C57BL/6 / Not Fasted, No Anesthesia | [4] |

| Brown Fat | 4.9 ± 1.1 | - | C57BL/6 / Not Fasted, No Anesthesia | [4] |

| Lungs | - | 2.1 ± 0.4 | 129S6/SvEv / 1h post-injection | [17] |

| Spleen | - | 1.9 ± 0.5 | 129S6/SvEv / 1h post-injection | [17] |

| Bone | - | 2.4 ± 0.4 | 129S6/SvEv / 1h post-injection | [17] |

Table 2: 18F-FDG Biodistribution in Healthy Rats (Values are presented as SUV. Conditions are noted where specified.)

| Organ | Mean AUCSUV (FDG Solution) | Mean AUCSUV (FDG Emulsion) | Animal Strain / Conditions | Cite |

| Brain | 121 | 77 | Fisher 344 / Anesthetized | [18] |

| Liver | 47 | 215 | Fisher 344 / Anesthetized | [18] |

| Lungs | 40 | 47 | Fisher 344 / Anesthetized | [18] |

| Kidneys | 128 | 120 | Fisher 344 / Anesthetized | [18] |

| Muscle | 32 | 26 | Fisher 344 / Anesthetized | [18] |

Table 3: 18F-FDG Biodistribution in Healthy Rabbits (Values are presented as SUVmax. Conditions are noted where specified.)

| Tissue | Mean SUVmax (± SD) | Animal Strain / Conditions | Cite |

| Tumor (VX2) | 5.72 - 6.02 | New Zealand / Anesthetized | [11] |

| Normal Liver | 1.46 - 1.69 | New Zealand / Anesthetized | [11] |

Table 4: 18F-FDG Biodistribution in Healthy Dogs and Cats (Values are presented as Mean SUVmean and SUVmax ± SD.)

| Organ/Tissue | Cats (SUVmean / SUVmax) | Dogs (SUVmean / SUVmax) | Cite |

| Brain | 3.93 ± 0.89 / 4.82 ± 1.11 | 2.61 ± 0.49 / 3.28 ± 0.59 | [19] |

| Musculoskeleton | 1.13 ± 0.63 / 1.76 ± 0.74 | 0.67 ± 0.30 / 1.04 ± 0.40 | [19] |

| Abdomen | 1.25 ± 0.60 / 1.68 ± 0.66 | 1.69 ± 0.35 / 2.37 ± 0.40 | [19] |

| Ovaries (Normal) | - | 1.19 ± 0.16 / 1.45 ± 0.22 | [20] |

Table 5: 18F-FDG Biodistribution in Healthy Non-Human Primates (NHPs) (Values are presented as Mean SUVmean ± SD.)

| Tissue | Mean SUVmean (± SD) | Conditions | Cite |

| Bone Marrow | 3.02 ± 0.88 | Baseline, pre-exposure | [21] |

| Lungs | Ratio to baseline: ~1.0 | Baseline | [22] |

| Spleen | Ratio to baseline: ~1.0 | Baseline | [22] |

Visualizing Key Mechanisms and Workflows

Cellular Uptake and Trapping of 18F-FDG

The utility of 18F-FDG as a tracer for glucose metabolism stems from its unique biochemical fate. Like glucose, 18F-FDG is transported into the cell by glucose transporters (GLUTs). Inside the cell, it is phosphorylated by the enzyme hexokinase to form 18F-FDG-6-phosphate. Unlike glucose-6-phosphate, 18F-FDG-6-phosphate is a poor substrate for further metabolism in the glycolytic pathway and cannot be readily transported back out of the cell. This "metabolic trapping" results in the accumulation of the radiotracer in metabolically active cells, which can then be detected by PET imaging.

Standardized Experimental Workflow

A logical and consistent workflow is the foundation of a successful preclinical 18F-FDG PET study. The process begins with careful animal preparation to stabilize physiology, followed by precise radiotracer administration and a controlled uptake period. The imaging and subsequent data analysis steps translate the biological signal into quantitative and interpretable data.

References

- 1. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A guideline proposal for mice preparation and care in 18F-FDG PET imaging | springermedizin.de [springermedizin.de]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. Utilizing 18F-FDG PET/CT Imaging and Quantitative Histology to Measure Dynamic Changes in the Glucose Metabolism in Mouse Models of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Precision of quantitative parameters of 18F-FDG PET/CT in a rabbit VX2 tumor model - Guo - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]

- 12. Precision of quantitative parameters of 18F-FDG PET/CT in a rabbit VX2 tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rabbit systemic glucose metabolism map by total-body dynamic PET/CT technology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determining Glucose Metabolism Kinetics Using 18F-FDG Micro-PET/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 15. inis.iaea.org [inis.iaea.org]

- 16. Factors affecting tumor 18 F-FDG uptake in longitudinal mouse PET studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Assessment of the biodistribution of an [(18) F]FDG-loaded perfluorocarbon double emulsion using dynamic micro-PET in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Characteristics of Physiological 18F-Fluoro-2-Deoxy-D-Glucose Uptake and Comparison Between Cats and Dogs With Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | An evaluation of the physiological uptake range of 18F-fluoro-2-deoxy-D-glucose in normal ovaries of seven dogs using positron emission tomography/computed tomography [frontiersin.org]

- 21. [18F]-Fluorodeoxyglucose Uptake in Lymphoid Tissue Serves as a Predictor of Disease Outcome in the Nonhuman Primate Model of Monkeypox Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Computed tomography and [18F]-FDG PET imaging provide additional readouts for COVID-19 pathogenesis and therapies evaluation in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Journey of a Radiotracer: A Technical Guide to FDG F18 Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of Fludeoxyglucose F18 (FDG F18), a cornerstone of positron emission tomography (PET) imaging. By delving into its absorption, distribution, metabolism, and excretion (ADME) properties, alongside its mechanism of action at the cellular level, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize and interpret FDG F18 PET data in preclinical and clinical settings.

Pharmacokinetics: The Bodily Transit of FDG F18

Following intravenous administration, FDG F18 is rapidly distributed throughout the body via the bloodstream.[1] Its pharmacokinetic profile is characterized by a multi-phasic clearance from the plasma, with an initial rapid distribution phase followed by a slower elimination phase. The primary route of excretion is through the kidneys, with the majority of the unmetabolized tracer being eliminated in the urine.[1]

Biodistribution

The biodistribution of FDG F18 is a direct reflection of glucose metabolism in various tissues. Organs with high glucose demand, such as the brain and heart, exhibit significant uptake. In contrast, tissues with lower metabolic rates, like resting muscle and fat, show minimal accumulation.[2] The physiological distribution of FDG can be influenced by factors such as fasting state, blood glucose levels, and the presence of inflammation.[3][4][5]

Table 1: Quantitative Biodistribution of FDG F18 in Healthy Human Organs

| Organ | Mean Standardized Uptake Value (SUVmean) | Standard Deviation (SD) |

| Brain (Gray Matter) | 7.8 | - |

| Myocardium (Left Ventricle) | Varies with dietary state | - |

| Liver | 2.0 - 3.0 | - |

| Spleen | 1.5 - 2.5 | - |

| Kidney (Cortex) | 2.0 - 4.0 | - |

| Lung | 0.5 - 1.5 | - |

| Muscle (Resting) | < 1.0 | - |

| Bone Marrow | 1.0 - 2.0 | - |

Note: SUV values can vary based on patient preparation, scanner calibration, and reconstruction parameters. The values presented are approximate ranges from published literature.[6]

Table 2: Biodistribution of 18F-FDG Radioactivity in C57BL/6 Mice (% Injected Dose per Gram - %ID/g)

| Organ | Mean %ID/g | Standard Deviation (SD) |

| Brain | Varies with age | - |

| Heart | ~10 | - |

| Lungs | ~2 | - |

| Liver | ~5 | - |

| Kidneys | ~3 | - |

| Muscle | ~1 | - |

| Blood | ~1 | - |

Data adapted from PET/CT imaging studies in mice.[7] Values can be influenced by the administration route and physiological state of the animal.

Kinetic Modeling

To provide a more quantitative assessment of glucose metabolism beyond the static Standardized Uptake Value (SUV), dynamic PET imaging coupled with kinetic modeling is employed.[8] These models describe the transport and metabolism of FDG F18 in tissue compartments.

The most widely accepted model for FDG kinetics is the two-tissue compartment model , which describes the movement of FDG from plasma into the tissue and its subsequent phosphorylation.[9][10] A simplified graphical analysis method, the Patlak plot , is also commonly used to estimate the net influx rate constant (Ki) for FDG.[8][11]

Table 3: Kinetic Parameters of FDG F18 in Normal Human Organs

| Organ | k1 (min-1) | k2 (min-1) | k3 (min-1) |

| Brain (Gray Matter) | 0.102 | 0.130 | 0.062 |

| Myocardium (LV) | 1.1883 (anterior wall) | - | Highest in septal wall |

| Liver | - | - | Lowest in right upper area |

| Lung | 0.0158 (right lower) | - | - |

| Thyroid | - | 4.6272 (left) | - |

Values for k1, k2, and k3 represent the rate constants for transport from plasma to tissue, from tissue back to plasma, and for phosphorylation, respectively. Data are derived from dynamic total-body PET studies.[12]

Pharmacodynamics: The Cellular Mechanism of Action

The pharmacodynamic properties of FDG F18 are intrinsically linked to cellular glucose metabolism.[13] As a glucose analog, FDG is transported into cells by the same family of glucose transporters (GLUTs) that facilitate glucose uptake.[14][15] Once inside the cell, it is phosphorylated by the enzyme hexokinase to form FDG-6-phosphate.[13][15]

Unlike glucose-6-phosphate, which is further metabolized in the glycolytic pathway, FDG-6-phosphate is not a substrate for the subsequent enzyme, glucose-6-phosphate isomerase.[15] This metabolic trapping of FDG-6-phosphate within the cell is the fundamental principle behind FDG PET imaging.[13] The degree of FDG accumulation is therefore proportional to the rate of glucose transport and phosphorylation in the cell.

Signaling Pathways Influencing FDG Uptake